molecular formula C7H13Cl2N3OS B2485568 N-Methyl-N-(pyridin-3-ylsulfonimidoyl)methanamine;dihydrochloride CAS No. 2418707-75-0

N-Methyl-N-(pyridin-3-ylsulfonimidoyl)methanamine;dihydrochloride

Cat. No.: B2485568
CAS No.: 2418707-75-0
M. Wt: 258.16
InChI Key: SJVOECTZHKVIDV-UHFFFAOYSA-N
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Description

N-Methyl-N-(pyridin-3-ylsulfonimidoyl)methanamine;dihydrochloride is a compound that belongs to the class of sulfonimidates, which are organosulfur compounds containing a sulfonimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(pyridin-3-ylsulfonimidoyl)methanamine;dihydrochloride typically involves the reaction of a pyridine derivative with a sulfonyl chloride in the presence of a base, followed by methylation. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(pyridin-3-ylsulfonimidoyl)methanamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfonimidamides, sulfoximines, and sulfonamides, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

N-Methyl-N-(pyridin-3-ylsulfonimidoyl)methanamine;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-(pyridin-3-ylsulfonimidoyl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as sulfur-containing enzymes. The compound can inhibit or modify the activity of these enzymes, leading to various biological effects. The pathways involved may include the disruption of enzyme-substrate interactions and the alteration of cellular redox states .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonimidates, sulfoximines, and sulfonamides. These compounds share structural similarities but differ in their chemical reactivity and biological activities.

Uniqueness

N-Methyl-N-(pyridin-3-ylsulfonimidoyl)methanamine;dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the sulfonimidoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-methyl-N-(pyridin-3-ylsulfonimidoyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS.2ClH/c1-10(2)12(8,11)7-4-3-5-9-6-7;;/h3-6,8H,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVOECTZHKVIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=N)(=O)C1=CN=CC=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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